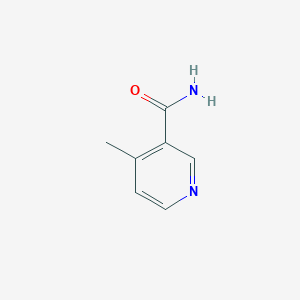

4-Methylnicotinamide

Vue d'ensemble

Description

4-Methylnicotinamide is a chemical compound with the molecular formula C₇H₈N₂O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its involvement in various biochemical processes and has been studied for its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylnicotinamide can be synthesized through the condensation of nicotinamide with 3,5-di-O-benzoyl-D-ribofuranosyl chloride. This reaction typically yields dibenzoylribofuranosides, which can be hydrolyzed to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as condensation and hydrolysis. The process may be optimized for higher yields and purity in an industrial setting.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylnicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Mechanistic Insights

4-MNA functions primarily as a metabolite of nicotinamide , influencing cellular processes related to energy metabolism and redox reactions. Its structural similarity to nicotinamide suggests that it may share similar biochemical pathways, particularly in the modulation of NAD+ metabolism . This relationship is crucial as NAD+ plays a vital role in cellular respiration and energy production.

Table 1: Mechanistic Functions of 4-Methylnicotinamide

| Function | Description |

|---|---|

| Energy Metabolism | Acts as a precursor in the NAD+ biosynthesis pathway. |

| Antioxidant Activity | Reduces oxidative stress by modulating reactive oxygen species (ROS). |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, potentially reducing inflammation. |

Dermatology

In dermatological applications, 4-MNA has been studied for its efficacy in treating various skin conditions. Clinical trials have demonstrated that topical formulations containing 4-MNA can alleviate symptoms associated with rosacea and other inflammatory skin disorders. The compound's anti-inflammatory properties contribute to its effectiveness in reducing erythema and improving skin barrier function.

Wound Healing

Research indicates that 4-MNA may enhance wound healing processes by promoting cell proliferation and migration. Studies have shown that it can accelerate the healing of cutaneous wounds through its action on fibroblasts and keratinocytes, facilitating tissue regeneration.

Cardiovascular Health

Emerging evidence suggests that 4-MNA may have protective effects against cardiovascular diseases. Its ability to improve endothelial function and reduce vascular inflammation positions it as a potential therapeutic agent in managing conditions such as hypertension and atherosclerosis.

Neuroprotection

Preliminary studies indicate that 4-MNA might offer neuroprotective benefits by mitigating neuronal damage associated with oxidative stress and inflammation. This property could make it a candidate for further investigation in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have provided insights into the clinical efficacy of 4-MNA:

- A study published in Clinical Nutrition demonstrated significant improvements in skin hydration and elasticity in patients using topical 4-MNA formulations over a four-week period .

- Another research article highlighted the compound's role in modulating inflammatory responses in murine models, showing reduced levels of TNF-α and IL-6 following treatment with 4-MNA .

Mécanisme D'action

4-Methylnicotinamide exerts its effects through several molecular pathways:

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide to produce this compound.

Cellular Metabolism: It is involved in the regulation of cellular energy metabolism and redox status.

Anti-inflammatory and Anti-thrombotic Effects: It has been shown to modulate inflammatory responses and inhibit platelet aggregation through pathways involving cyclooxygenase-2 and prostacyclin.

Comparaison Avec Des Composés Similaires

1-Methylnicotinamide: Another methylated derivative of nicotinamide, known for its anti-inflammatory and vasoprotective properties.

Nicotinamide: The parent compound, widely used as a vitamin supplement and in various therapeutic applications.

Nicotinic Acid: Another form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.

Uniqueness: 4-Methylnicotinamide is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Its role in modulating cellular metabolism and its potential therapeutic applications set it apart from other similar compounds.

Activité Biologique

4-Methylnicotinamide (4-MNA) is a metabolite derived from nicotinamide and is increasingly recognized for its biological activities, particularly in the context of metabolic diseases, cardiovascular health, and cancer. This article reviews the current understanding of 4-MNA's biological activity, supported by recent research findings, case studies, and data tables.

Overview of this compound

4-MNA is produced through the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT). It has been shown to play significant roles in various biological processes, including inflammation, metabolism, and cellular signaling.

1. Cardiovascular Health

Recent studies have indicated that serum levels of N1-methylnicotinamide (me-NAM), a closely related compound to 4-MNA, are associated with cardiovascular conditions. A study involving 265 participants found that higher serum me-NAM levels correlated with lower left ventricular ejection fraction (LVEF) and increased prevalence of left ventricular systolic dysfunction (LVSD) .

- Table 1: Serum me-NAM Levels and Cardiovascular Indicators

| Serum me-NAM Tertile | LVEF (%) | LVSD Prevalence (%) | PRSW |

|---|---|---|---|

| Lowest | 60.5 | 10 | 50 |

| Middle | 55.0 | 25 | 40 |

| Highest | 48.0 | 40 | 30 |

This suggests that me-NAM may serve as a potential biomarker for cardiovascular risk, indicating the need for further research into NNMT inhibition as a therapeutic strategy .

2. Metabolic Disorders

4-MNA has also been implicated in metabolic disorders such as obesity and type 2 diabetes. A study demonstrated that NNMT expression was significantly higher in individuals with type 2 diabetes compared to healthy controls, correlating with elevated plasma levels of MNA .

- Table 2: NNMT Expression and Plasma MNA Levels in Diabetes

| Group | NNMT Expression (mRNA) | Plasma MNA Concentration (µmol/L) |

|---|---|---|

| Healthy Controls | Low | Low |

| Type 2 Diabetes Patients | High | High |

This indicates that MNA could be a useful biomarker for assessing insulin resistance and metabolic dysfunction .

3. Cancer Biology

Emerging evidence suggests that 4-MNA may influence cancer cell behavior through its effects on cellular metabolism and immune modulation. Research has shown that elevated levels of MNA are present in aggressive cancer cell lines due to increased NNMT activity . Furthermore, MNA has been identified as an immune regulatory metabolite that can modulate T cell activity, potentially impacting tumor immunity .

- Table 3: Role of MNA in Cancer Cell Lines

| Cancer Type | NNMT Activity Level | MNA Concentration (µmol/L) |

|---|---|---|

| Aggressive Tumors | High | Elevated |

| Non-aggressive Tumors | Low | Normal |

This highlights the potential role of MNA in cancer diagnostics and therapy, warranting further investigation into its mechanisms of action.

Case Studies

A notable case study involved a patient with an unknown neurodegenerative disease who exhibited dysfunctional nicotinamide metabolism. Following a nicotinamide challenge, it was observed that the patient's ability to synthesize NAD(H) was compromised, suggesting a potential link between altered nicotinamide metabolism and neurodegenerative conditions . This underscores the importance of understanding how compounds like 4-MNA affect metabolic pathways.

Propriétés

IUPAC Name |

4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKLOQCGXUTBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222815 | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-52-4 | |

| Record name | 4-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Methylnicotinamide used in studying enzyme activity?

A1: this compound serves as a valuable substrate for investigating the activity of nicotinamide N-methyltransferase (NMT). [, ] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to nicotinamide, forming 1-methylnicotinamide. Interestingly, studies have shown that 4-MN can also act as a methyl acceptor for this enzyme, producing 1,4-dimethylnicotinamide. [, ] This reaction can be easily monitored using fluorescence techniques, making 4-MN a convenient tool for NMT assays. [, ]

Q2: Can this compound be chemically modified, and how do these changes affect its properties?

A3: Researchers have explored various chemical modifications of this compound to understand its reactivity and potentially enhance its properties. One study investigated the reduction of 4-MN derivatives using sodium dithionite and sodium borohydride. [] These reactions resulted in the formation of 1,4-dihydronicotinamides and 1,6-dihydro-derivatives, respectively. [] Such modifications could potentially alter the molecule's pharmacological properties and provide insights for designing novel compounds with specific activities.

Q3: Has this compound been used in the development of any new drug candidates?

A4: Indeed, this compound has served as a starting point for designing safer analogs of drugs like flupirtine and retigabine. [] These drugs, used to treat pain and epilepsy, were withdrawn from the market due to safety concerns, including liver injury and tissue discoloration. Researchers discovered that these adverse effects might be linked to the formation of toxic metabolites, specifically quinone diimines, from the parent drugs. [] To circumvent this issue, a series of this compound derivatives were synthesized, strategically placing nitrogen substituents to direct metabolism away from quinone diimine formation. [] This approach led to the identification of promising flupirtine analogs with potent potassium channel opening activity and a reduced risk of forming toxic metabolites. []

Q4: Are there any analytical techniques specifically developed for studying this compound?

A5: While standard analytical methods are applicable, the interaction of this compound with NMT has enabled the development of specific and sensitive fluorometric assays. [, ] These assays exploit the fluorescent properties of the reaction product, 1,4-dimethylnicotinamide, enabling its quantification even at very low concentrations (100 pmol). [] This technique has proven valuable in studying NMT activity in various biological samples, including rat liver and brain tissues. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.